molecular formula C12H8ClF3N2S2 B2914125 4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide CAS No. 477845-98-0

4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide

Cat. No.: B2914125
CAS No.: 477845-98-0
M. Wt: 336.78
InChI Key: JNZVBHYAPUCDHA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a pyrimidine derivative characterized by a sulfur-rich substituent profile. The pyrimidine core is substituted at positions 2, 4, and 6 with methylsulfanyl (-SMe), 4-chlorophenylthio (-S-C₆H₄-Cl), and trifluoromethyl (-CF₃) groups, respectively.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZVBHYAPUCDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H8ClF3N2S2
  • Molecular Weight : 336.78 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

Related Compounds and Their Activities

Research on structurally related compounds provides insights into the potential biological activities of this compound:

  • Antibacterial Activity :
    • Compounds with thiol and pyrimidine functionalities often exhibit significant antibacterial properties. For instance, derivatives containing sulfur moieties have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Activity :
    • Similar pyrimidine derivatives have shown promising anticancer effects. For example, certain triazolethiones exhibited cytotoxicity against human breast cancer cell lines (MCF-7), indicating that modifications in the structure can lead to enhanced biological activity .
  • Enzyme Inhibition :
    • Compounds featuring similar sulfur-containing groups have been evaluated for their enzyme inhibitory potential. Studies have shown that certain derivatives can act as effective inhibitors of acetylcholinesterase and urease, which are crucial targets in drug design for neurodegenerative diseases and gastric disorders, respectively .

Data Table: Summary of Biological Activities

Activity TypeRelated Compound ExampleObserved Activity
AntibacterialPyrimidine DerivativeModerate to strong activity against Salmonella
AnticancerTriazolethioneCytotoxicity against MCF-7 cells
Enzyme InhibitionSulfur-containing CompoundInhibition of acetylcholinesterase and urease

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their substituent-driven properties are summarized below:

Table 1: Comparative Analysis of Pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₁₂H₈ClF₃N₂S₂* 348.78* 2-SMe, 4-S-4-ClPh, 6-CF₃ High lipophilicity; strong electron-withdrawing effects from CF₃ and Cl
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 2-BrPh, 4-Cl, 5-F, 6-Me Halogen-rich; increased molecular weight due to bromine
4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine C₁₂H₁₃N₃O₂S 279.32 6-SO₂-C₆H₄-Me, 2-NH₂, 4-Me Sulfonyl group enhances polarity; amine enables H-bonding
2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide C₁₃H₁₅ClN₃S 296.80* 2-SEt, 4-ClPh, 6-pyrrolidinyl Ethyl sulfide and pyrrolidine enhance solubility

*Calculated values based on structural inference.

Substituent-Driven Property Trends

  • Lipophilicity : The trifluoromethyl (-CF₃) and methylsulfanyl (-SMe) groups in the target compound increase hydrophobicity compared to analogs with polar groups (e.g., sulfonyl in or amine in ).
  • Molecular Weight : Bromine in 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine contributes to a higher molecular weight (301.54 g/mol) vs. the target compound (348.78 g/mol*) .

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